![molecular formula C14H20N2O B2807520 1-(4-[(2-Methylpiperidin-1-yl)carbonyl]phenyl)methanamine CAS No. 926239-92-1](/img/structure/B2807520.png)
1-(4-[(2-Methylpiperidin-1-yl)carbonyl]phenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-[(2-Methylpiperidin-1-yl)carbonyl]phenyl)methanamine is a chemical compound with diverse applications in scientific research. It is known for its unique properties and is extensively utilized in various fields such as medicinal chemistry, drug discovery, and material science. The molecular weight of this compound is 232.32 and the molecular formula is C14H20N2O .
Molecular Structure Analysis
The molecular structure of 1-(4-[(2-Methylpiperidin-1-yl)carbonyl]phenyl)methanamine consists of a piperidine ring attached to a phenyl group through a carbonyl group . The piperidine ring is substituted at the 2-position with a methyl group .Physical And Chemical Properties Analysis
1-(4-[(2-Methylpiperidin-1-yl)carbonyl]phenyl)methanamine is a liquid at room temperature . It has a predicted boiling point of approximately 400.8° C at 760 mmHg and a predicted density of approximately 1.1 g/mL . The refractive index is predicted to be n 20D 1.56 .Wissenschaftliche Forschungsanwendungen
Chemical Inhibitors of Cytochrome P450 Isoforms
Research on chemical inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes is crucial for understanding drug-drug interactions (DDIs) and the metabolism of various drugs. The selectivity and potency of chemical inhibitors, including compounds structurally related to "1-(4-[(2-Methylpiperidin-1-yl)carbonyl]phenyl)methanamine," provide insights into the specific involvement of CYP isoforms in drug metabolism. This knowledge aids in predicting potential DDIs when multiple drugs are administered to patients (Khojasteh et al., 2011).
Behavioral Pharmacology of Serotonin Antagonists
The behavioral pharmacology of serotonin 1B (5-HT1B) antagonists, including compounds similar to "1-(4-[(2-Methylpiperidin-1-yl)carbonyl]phenyl)methanamine," has been studied to profile their anxiolytic and antidepressant potential. These studies provide valuable insights into the therapeutic utility of 5-HT1B antagonists in treating anxiety and affective disorders (Hudzik et al., 2003).
Neurochemistry and Neurotoxicity
Exploring the neurochemistry and neurotoxicity of compounds like MDMA offers insights into their effects on the central nervous system. Research in this area helps to understand the acute and long-term neurochemical changes induced by such compounds, which can inform the development of treatments for neurotoxicity and other neurological conditions (McKenna & Peroutka, 1990).
DNA Minor Groove Binders
Investigating DNA minor groove binders, such as Hoechst 33258 and its analogues, which are structurally similar to "1-(4-[(2-Methylpiperidin-1-yl)carbonyl]phenyl)methanamine," expands our understanding of DNA interaction and binding specificity. This research is pivotal in designing drugs that target specific DNA sequences, improving the efficacy and selectivity of therapeutic agents (Issar & Kakkar, 2013).
Formation and Fate of Food Toxicants
Studying the formation and fate of processing-related food toxicants, including the interaction of compounds with "1-(4-[(2-Methylpiperidin-1-yl)carbonyl]phenyl)methanamine," provides insights into how food processing can lead to the formation of toxic compounds. This research is crucial for developing safer food processing techniques and reducing the presence of harmful substances in food products (Zamora & Hidalgo, 2015).
Eigenschaften
IUPAC Name |
[4-(aminomethyl)phenyl]-(2-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11-4-2-3-9-16(11)14(17)13-7-5-12(10-15)6-8-13/h5-8,11H,2-4,9-10,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVNPYQJIIQSGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC=C(C=C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-[(2-Methylpiperidin-1-yl)carbonyl]phenyl)methanamine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.